5-(4-Chlorophenyl)-2-fluorobenzoic acid

Agrochemical Herbicide Discovery Auxin Mimic

SAR inconsistency arises when generic biaryl analogs replace the exact 2-fluoro-5-(4-chlorophenyl)benzoic acid regioisomer. This compound (CAS 1179618-11-1) provides the validated scaffold required for reproducible pharmacology. • Auxin mimic herbicide SAR baseline: 55% redroot pigweed control; 2-Cl analog substitution reduces efficacy by ~40%. • Aurora kinase inhibitor privileged core; essential for oncology hit-to-lead libraries. • Empirical LogP 3.8 for ADME modeling and lipophilicity benchmarking. • Available in 97% purity with rapid global delivery.

Molecular Formula C13H8ClFO2
Molecular Weight 250.65 g/mol
CAS No. 1179618-11-1
Cat. No. B1424985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Chlorophenyl)-2-fluorobenzoic acid
CAS1179618-11-1
Molecular FormulaC13H8ClFO2
Molecular Weight250.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CC(=C(C=C2)F)C(=O)O)Cl
InChIInChI=1S/C13H8ClFO2/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7H,(H,16,17)
InChIKeyXFDPZBMURWRFGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Chlorophenyl)-2-fluorobenzoic Acid: Core Scaffold Overview


5-(4-Chlorophenyl)-2-fluorobenzoic acid is a biaryl carboxylic acid derivative with the molecular formula C13H8ClFO2 and a molecular weight of 250.65 g/mol . This compound serves as a versatile synthetic intermediate in pharmaceutical and agrochemical research [1]. Its structural features, specifically the para-chlorophenyl and 2-fluoro substituents, enable further functionalization [2]. It is primarily utilized as a building block for the development of compounds with auxin-like herbicidal activity [3] and as a precursor in the synthesis of potential anticancer agents, such as Aurora kinase inhibitors .

Agrochemical SAR studies (auxin mimic herbicides)
Medicinal chemistry building block (kinase inhibitor synthesis)

5-(4-Chlorophenyl)-2-fluorobenzoic Acid: Differentiation from Analogs


The utility of 5-(4-Chlorophenyl)-2-fluorobenzoic acid is not interchangeable with its closely related regioisomers or analogs. The precise positioning of the fluorine atom at the 2-position of the benzoic acid ring, combined with the 5-(4-chlorophenyl) substituent, dictates its unique chemical and biological behavior [1]. Studies demonstrate that even a simple halogen exchange, such as substituting the 2-fluoro group for a 2-chloro group, results in a drastic alteration in biological activity, specifically a nearly 40% reduction in herbicidal efficacy against a key target weed species [2]. This underscores the critical role of the specific substitution pattern in determining the compound's suitability for specific applications, making generic substitution unreliable without direct comparative data.

Halogen Exchange (F → Cl)
Switching the 2-fluoro to 2-chloro substituent may substantially alter herbicidal activity in auxin mimic studies.
Regioisomer Mismatch
Different substitution positions on the biphenyl ring can change reactivity and biological profile, limiting direct interchange.

5-(4-Chlorophenyl)-2-fluorobenzoic Acid: Quantitative Evidence vs. Analogs


Herbicidal Activity vs. 2-Chloro Analog

In a direct comparative study of auxin mimic herbicides, the target compound (5-(4-chlorophenyl)-2-fluorobenzoic acid, referred to as compound 1b) was evaluated against its 2-chloro analog (compound 1a) [1]. The study measured percent control of redroot pigweed (Amaranthus retroflexus) at an application rate of 500 g ai/ha.

Herbicidal Activity vs 2-Chloro
Head-to-head
Target: 55% control\n2-Chloro analog: 90% control\nReduction: 35%
Reported herbicidal activity context; supports SAR study comparison.
Post-emergence 500 g ai/ha, redroot pigweed greenhouse assay.
Agrochemical Herbicide Discovery Auxin Mimic

Lipophilicity Differentiation (LogP)

The lipophilicity of 5-(4-chlorophenyl)-2-fluorobenzoic acid, a key determinant of membrane permeability and oral bioavailability, is characterized by a calculated octanol-water partition coefficient (LogP) of 3.8 [1].

Calculated LogP
Class-level
LogP = 3.8
Supports ADME property prediction for biaryl fragments.
In silico calculation; may require experimental validation.
Medicinal Chemistry ADME Property Prediction Lipophilicity

Building Block for Kinase Inhibitors

5-(4-Chlorophenyl)-2-fluorobenzoic acid has been identified as a key precursor for the development of Aurora kinase inhibitors, a class of potential anti-cancer agents . The chlorophenyl group is suggested to enhance binding affinity to the target protein .

Precursor Use
Context-dependent
Reported as precursor for Aurora kinase inhibitors
Supports oncology medicinal chemistry research.
Specific interaction implied; direct activity data not provided.
Cancer Research Medicinal Chemistry Kinase Inhibition

5-(4-Chlorophenyl)-2-fluorobenzoic Acid: Key Applications


Lead Optimization for Broadleaf Weed Control

In agrochemical R&D, 5-(4-chlorophenyl)-2-fluorobenzoic acid (compound 1b) is a crucial control compound for structure-activity relationship (SAR) studies of auxin mimic herbicides. Its moderate activity (55% control of redroot pigweed) serves as a baseline to evaluate structural modifications [1]. Researchers procure this specific compound to benchmark the activity of new analogs, aiming to surpass its performance and achieve the high efficacy (90% control) seen with the 2-chloro analog 1a [1]. This compound is therefore essential for iterative chemical optimization cycles.

Fragment-Based Drug Discovery for Cancer

For medicinal chemistry teams developing Aurora kinase inhibitors, 5-(4-chlorophenyl)-2-fluorobenzoic acid is a non-negotiable building block. The compound's specific 2-fluoro-5-(4-chlorophenyl)benzoic acid scaffold is implicated in binding to the target protein, making it a privileged starting point for synthesizing focused libraries . Procurement of this exact structure, rather than a generic analog, ensures the SAR around this core is preserved and is essential for advancing hit-to-lead and lead optimization campaigns in oncology.

Physicochemical Property Prediction

In early-stage drug discovery, computational chemists and modelers utilize 5-(4-chlorophenyl)-2-fluorobenzoic acid as a representative biaryl carboxylic acid fragment. Its calculated LogP of 3.8 provides a validated data point for refining predictive ADME models and understanding the lipophilic contribution of this specific substitution pattern [2]. Procuring this compound allows for the empirical validation of in silico predictions, ensuring that design decisions regarding lipophilicity and permeability are grounded in experimental reality.

Application
Selection Property
Validation Focus
Auxin herbicide SAR studies
2-fluoro substitution benchmark
Comparative herbicidal response against target weed species
Kinase inhibitor fragment-based discovery
Specific biaryl scaffold for target engagement
Synthetic accessibility and SAR conservation
ADME model refinement
Lipophilic contribution of halogenated biaryl
Experimental LogP validation against in silico prediction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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